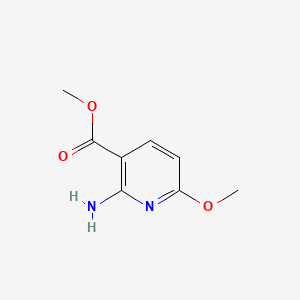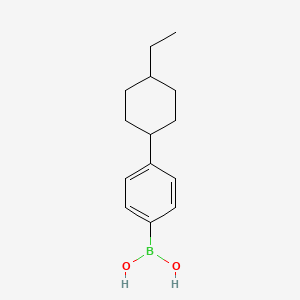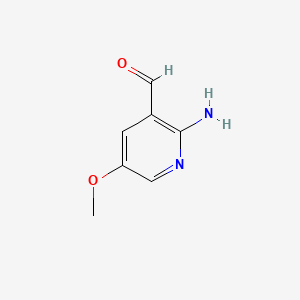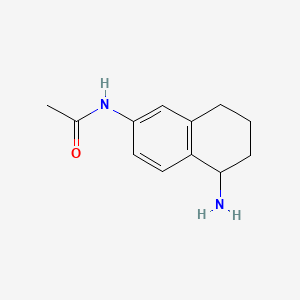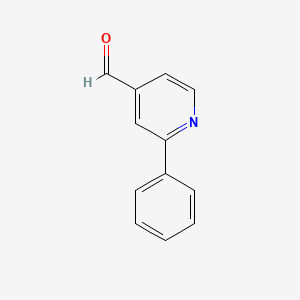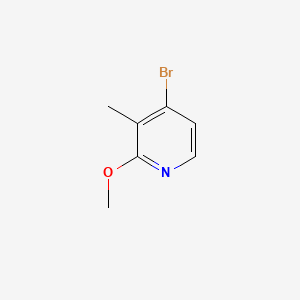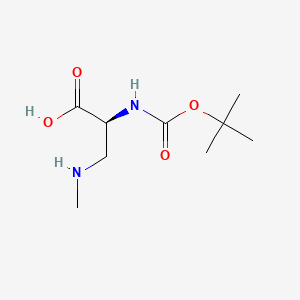
ACIDE BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPIONIQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-beta-N-methylamino-L-Ala” is a non-canonical amino acid . It is also known as "Boc-N-methyl-L-alanine" . It is implicated as a cause for neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS) .
Synthesis Analysis
The synthesis of “Boc-beta-N-methylamino-L-Ala” involves various methods. One method that has been approved by the AOAC provides comparable BMAA quantification concentrations in similar tissues . Another method involves the use of N-hydroxysuccinimide ester of N-butylnicotinic acid (C4-NA-NHS) for efficient separation of BMAA from its isomers and higher sensitivity in detecting BMAA .
Molecular Structure Analysis
The molecular structure of “Boc-beta-N-methylamino-L-Ala” can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of BMAA and its isomers .
Chemical Reactions Analysis
“Boc-beta-N-methylamino-L-Ala” can be analyzed using various methods. One such method involves on-line pre-concentration directly coupled to RPLC-MS/MS . Another method involves AQC derivatization and LC-MS/MS analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-beta-N-methylamino-L-Ala” can be analyzed using various methods. One such method involves the use of a stable-isotope labeled internal standard, d3-BMAA, to correct for extraction recovery and matrix effects .
Mécanisme D'action
Target of Action
The primary target of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the amino group in organic compounds. This compound is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID, also known as tert-butyloxycarbonyl, acts as a protecting group for amines. It forms a carbamate when it reacts with an amino group, protecting the amine from further reactions. The carbamate can be cleaved off later using a strong acid such as trifluoroacetic acid .
Biochemical Pathways
The use of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is prevalent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a boiling point of 59-62 degrees celsius .
Result of Action
The result of the action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the protection of the amine group in a compound, allowing for transformations of other functional groups without interference from the amine group .
Action Environment
The action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under ambient temperature but can be cleaved off by a strong acid .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-beta-N-methylamino-L-Ala in lab experiments is its availability and ease of synthesis. Additionally, the compound has unique properties that can lead to the discovery of new enzymes and proteins. However, one limitation of using Boc-beta-N-methylamino-L-Ala is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are various future directions for the research of Boc-beta-N-methylamino-L-Ala. One direction is the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, the discovery of new enzymes and proteins through the use of Boc-beta-N-methylamino-L-Ala can lead to the development of new drugs and treatments. Furthermore, the synthesis of Boc-beta-N-methylamino-L-Ala derivatives can lead to the discovery of compounds with improved properties and efficacy.
In conclusion, Boc-beta-N-methylamino-L-Ala is a unique chemical compound that has various scientific research applications. Its synthesis method is relatively simple and efficient, and it has been shown to have various biochemical and physiological effects. Although there are limitations to its use in lab experiments, the future directions for research are promising and can lead to the discovery of new drugs and treatments.
Méthodes De Synthèse
The synthesis of Boc-beta-N-methylamino-L-Ala involves the reaction of N-methylamino-L-alanine with Boc anhydride. The resulting product is then purified through column chromatography to obtain the final compound. This method is relatively simple and efficient, making Boc-beta-N-methylamino-L-Ala readily available for research purposes.
Applications De Recherche Scientifique
Protection BOC des amines
Ce composé est utilisé dans la protection BOC des amines . La protection BOC est un processus utilisé en chimie organique pour protéger les groupes fonctionnels d'une molécule pendant que des réactions chimiques sont effectuées sur d'autres parties de la molécule. Ce composé, en particulier, est utilisé pour la protection BOC d'une grande variété d'amines aliphatiques et aromatiques, d'acides aminés et d'alcools aminés .
Chimie verte
Le composé est utilisé en chimie verte, en particulier dans le développement de voies écologiques pour la protection BOC des amines . Cela implique l'utilisation de catalyseurs et de milieux sans solvant dans des conditions de réaction douces .
Synthèse pharmaceutique
Les composés carbamates ou BOC-amines contenant de l'azote, comme celui-ci, sont fréquemment trouvés dans les molécules pharmaceutiques et biologiquement actives en synthèse organique . Ils jouent un rôle crucial dans la synthèse d'une large gamme de molécules biologiquement actives .
Synthèses de produits chimiques fins
Semblable à son utilisation en synthèse pharmaceutique, ce composé est également utilisé dans la synthèse de produits chimiques fins . Le processus de protection BOC est particulièrement important dans ces synthèses .
Recherche et développement
Ce composé est utilisé en recherche et développement, en particulier dans l'étude de nouvelles méthodes de protection BOC des amines . Il est utilisé dans le développement de nouveaux protocoles pour la protection N-Boc chimiosélective de diverses amines aryl, aliphatiques et hétérocycliques structurellement différentes
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRVOVGOYLKQX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

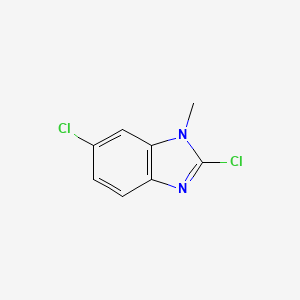
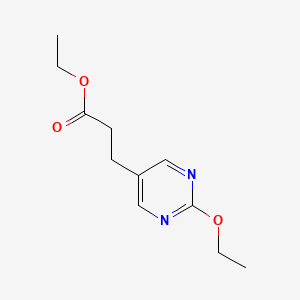
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)



